molecular formula C16H16N2O2 B2783531 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide CAS No. 2097918-44-8

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide

Cat. No. B2783531
CAS RN: 2097918-44-8
M. Wt: 268.316
InChI Key: HIEXHEFSZVSNDV-UHFFFAOYSA-N
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Description

“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been achieved through various methods. For instance, a novel derivative was synthesized by a Claisen–Smichdt-type condensation reaction in 75% yield . Another method involves the use of microwave-assisted synthesis (MWI) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives often involve condensation reactions. For instance, a Claisen–Smichdt-type condensation reaction was used in the synthesis of a novel benzofuran derivative .

Scientific Research Applications

Antioxidant Properties

Benzofuran derivatives are known for their antioxidant properties. They can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells . This property is significant in the prevention of diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Anti-HIV Activity

Some benzofuran compounds have been evaluated for their potential anti-HIV-1 activities. They may inhibit the replication of the HIV-1 virus, offering a promising route for the development of new antiretroviral drugs .

Antileishmanial Effects

The antileishmanial activity of benzofuran derivatives has been explored, with some compounds showing promising results against the Leishmania parasites. This opens up possibilities for new treatments for leishmaniasis, a disease caused by these parasites .

Antifungal Applications

Benzofuran derivatives also exhibit antifungal properties, making them potential candidates for treating fungal infections. Their ability to inhibit the growth of various fungi can be harnessed in the development of antifungal medications .

Herbicidal Properties

In agriculture, benzofuran derivatives have been identified as having herbicidal properties. They can be used to control the growth of unwanted plants, contributing to the management of weeds in crop production .

Synthesis of Heterocyclic Systems

Benzofuran compounds serve as important intermediates in the synthesis of other heterocyclic systems, such as isoindolo[2,1-a]quinoline derivatives. These molecules have unique properties and can be used in various chemical applications .

Anti-Tumor Activity

Benzofuran derivatives have shown potential in anti-tumor activity. They can be used to develop new anticancer agents, particularly against specific cancer cell lines like the human ovarian cancer cell line A2780 .

Antiviral and Antibacterial Potential

Lastly, benzofuran compounds have demonstrated strong biological activities, including antiviral and antibacterial effects. This makes them valuable in the search for new drugs to combat viral and bacterial infections .

Future Directions

Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . Therefore, the future directions for “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide” and similar compounds may involve further exploration of their biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide are currently unknown. This compound is a novel derivative synthesized with the aim of obtaining different derivatives belonging to the isoindolo [2,1-a]quinoline family

Mode of Action

It was synthesized by a Claisen–Smichdt-type condensation reaction . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16(8-12-4-3-7-17-9-12)18-10-13-11-20-15-6-2-1-5-14(13)15/h1-7,9,13H,8,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEXHEFSZVSNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide

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